molecular formula C8H15NO2 x HCl B1147665 1-Methylpiperidinyl acetate, hydrochloride CAS No. 58931-63-8

1-Methylpiperidinyl acetate, hydrochloride

Cat. No. B1147665
CAS RN: 58931-63-8
M. Wt: 193.37
InChI Key:
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Description

1-Methylpiperidinyl acetate, hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 . It is also known by several synonyms such as mpa cl, pma cl, mpa hcl, pma hcl, acetic acid 1-methyl-piperidin-4-yl ester hydrochloride, and 4-piperidinol, 1-methyl-, acetate, hydrochloride .


Molecular Structure Analysis

The molecular structure of 1-Methylpiperidinyl acetate, hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is an acetyl group, forming the acetate part of the molecule .

Scientific Research Applications

Biotransformation and Metabolism

  • Biotransformation : Propiverine hydrochloride undergoes extensive biotransformation, producing various metabolites, including N-methylpiperidinyl(4)-benzilate and benzilic acid. This metabolic process has been studied using techniques like mass spectrometry and high-performance liquid chromatography (Göber, Dressler, & Franke, 1988).

Cholinergic Agonism and Enzymatic Interactions

  • Cholinergic Agonism : Hydrochlorides and methiodides of 1-methylpiperidinyl acetate are known to act as cholinergic agonists, interacting with acetylcholinesterase and showing varying degrees of activity based on their molecular structure (Lambrecht, 1976).
  • Acetylcholinesterase Substrates : N-[11C]methylpiperidinyl esters are used as radiopharmaceuticals to measure brain cholinesterase activity, showing preferences for primary esters and certain stereoisomers (Shao et al., 2003).

Chemical Synthesis and Process Development

  • Synthesis Processes : Research has been conducted on the development of efficient synthesis processes for derivatives of 1-methylpiperidinyl acetate, such as 4-methylenepiperidine hydrochloride, a key intermediate in synthesizing certain antifungal drugs. These studies focus on improving yield, purity, and scalability (Chen et al., 2019).

Radiopharmaceutical Applications

  • Radiotracer Development : Carbon-11 labeled N-methylpiperidinyl esters have been prepared as potential in vivo substrates for acetylcholinesterase, aiding in the study of brain enzyme activity and the exploration of structure-activity relationships in radiopharmaceuticals (Nguyen, Snyder, & Kilbourn, 1998).

Environmental Applications

  • Environmental Biodegradation : Research into the biodegradation of certain synthetic insecticides, such as acetamiprid, has identified bacteria capable of hydrolyzing these compounds, including metabolites related to 1-methylpiperidinyl acetate. This has implications for environmental pollution control and ecological safety (Tang, Li, Hu, & Xu, 2012).

Future Directions

Piperidine derivatives, including 1-Methylpiperidinyl acetate, hydrochloride, continue to be an area of interest in pharmaceutical research due to their prevalence in many classes of pharmaceuticals . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .

properties

IUPAC Name

(1-methylpiperidin-4-yl) acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(10)11-8-3-5-9(2)6-4-8;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAUUUNPDWTDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN(CC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperidinyl acetate, hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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